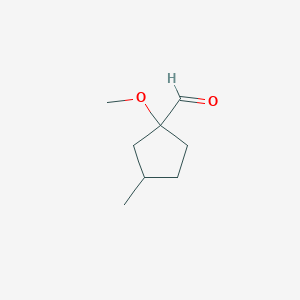

1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Beschreibung

1-Methoxy-3-methylcyclopentane-1-carbaldehyde (C$9$H${16}$O$2$) is a cyclopentane derivative featuring a methoxy group (-OCH$3$) at position 1, a methyl group (-CH$_3$) at position 3, and a carbaldehyde (-CHO) functional group at position 1 (). Its molecular structure is defined by the SMILES string CC1(CCC(C1)(C=O)OC)C and InChIKey DCHUFLNPPKJYBB-UHFFFAOYSA-N, indicating a bicyclic arrangement with steric effects from the methoxy and methyl substituents.

Eigenschaften

Molekularformel |

C8H14O2 |

|---|---|

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

1-methoxy-3-methylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C8H14O2/c1-7-3-4-8(5-7,6-9)10-2/h6-7H,3-5H2,1-2H3 |

InChI-Schlüssel |

HKRRDJMGAKJMMW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(C1)(C=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1-methoxy-3-methylcyclopentane-1-carbaldehyde typically follows multi-step synthetic procedures starting from cyclopentanone or related cyclopentane derivatives. The general synthetic strategy involves:

Step 1: Introduction of the methyl substituent at the 3-position

This is commonly achieved by alkylation of cyclopentanone or cyclopentane derivatives using methylating agents such as methylmagnesium bromide (a Grignard reagent) or methyl lithium. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by appropriate workup to yield the methyl-substituted cyclopentanol intermediate.Step 2: Formation of the aldehyde group at the 1-position

The alcohol intermediate from step 1 is oxidized to the aldehyde. Oxidation methods include the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation, which selectively oxidize primary alcohols to aldehydes without overoxidation to carboxylic acids.Step 3: Introduction of the methoxy group at the 1-position

The methoxy substituent can be introduced via nucleophilic substitution or protection strategies. One approach involves converting the aldehyde to a hemiacetal or acetal intermediate with methanol under acidic catalysis, followed by selective reduction or rearrangement to yield the methoxy-substituted aldehyde. Alternatively, methoxylation can be achieved by methylation of a hydroxyl precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.Alternative routes may involve direct methoxylation of cyclopentanone derivatives followed by methylation and oxidation steps.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Alkylation | Methylmagnesium bromide (MeMgBr), ether solvent, low temperature | Introduce 3-methyl substituent |

| Oxidation | Pyridinium chlorochromate (PCC), dichloromethane, room temperature | Oxidize alcohol to aldehyde |

| Methoxylation | Methanol, acid catalyst (e.g., HCl or p-TsOH), reflux or room temperature | Introduce methoxy group |

Industrial and Catalytic Preparation Methods

Industrial synthesis of 1-methoxy-3-methylcyclopentane-1-carbaldehyde often employs catalytic hydrogenation and oxidation steps starting from unsaturated precursors such as 3-methylcyclopentene:

Catalytic Hydrogenation:

3-Methylcyclopentene is hydrogenated in the presence of palladium or platinum catalysts under controlled pressure and temperature to yield 3-methylcyclopentane derivatives.Selective Oxidation:

The saturated cyclopentane derivative is then selectively oxidized at the 1-position to introduce the aldehyde group. Catalysts such as palladium on carbon or metal oxides combined with oxidants like oxygen or peroxides are used.Methoxylation:

The methoxy group is introduced either during the oxidation step by using methanol as solvent or by subsequent methylation reactions.

These methods are optimized for yield, purity, and scalability, involving purification steps such as distillation and crystallization.

Research-Based Synthetic Innovations

Recent research in synthetic organic chemistry has explored stereoselective and regioselective methods to prepare substituted cyclopentane aldehydes, including 1-methoxy-3-methylcyclopentane-1-carbaldehyde. Key advances include:

Use of Hypervalent Iodine Reagents:

Hypervalent iodine(III) compounds, such as hydroxy(tosyloxy)iodobenzene (HTIB), have been employed in the functionalization of nitrogen- and oxygen-containing cyclic compounds, enabling mild and selective transformations that could be adapted for methoxylation steps.Enzymatic and Biocatalytic Methods:

Enzymatic synthesis using transaminases or oxidases has been demonstrated for related cyclopentane derivatives, providing high stereoselectivity and environmentally friendly conditions. For example, enzymatic transamination of 2-methylcyclopentanone derivatives has yielded chiral amines, suggesting potential for enzymatic oxidation or methoxylation steps in aldehyde synthesis.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation + Oxidation + Methoxylation | Cyclopentanone | MeMgBr, PCC, Methanol + acid catalyst | Straightforward, well-known | Multi-step, moderate yield |

| Catalytic Hydrogenation + Oxidation + Methoxylation | 3-Methylcyclopentene | Pd catalyst, H2, Oxidants, Methanol | Scalable, industrially viable | Requires catalyst control |

| Hypervalent Iodine Reagent Functionalization | Pyrrolidine derivatives (model) | HTIB, ammonium carbamate, TFE solvent | Mild, stereoselective | Limited direct application |

| Enzymatic Synthesis | 2-Methylcyclopentanone | Transaminase enzymes, amine donors | High stereoselectivity, green | Requires enzyme availability |

Analytical and Purification Techniques

Following synthesis, 1-methoxy-3-methylcyclopentane-1-carbaldehyde is typically purified by:

- Distillation: To separate from unreacted starting materials and side products.

- Chromatography: Silica gel column chromatography can be used for analytical and preparative purification.

- Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- Infrared (IR) spectroscopy to verify aldehyde and methoxy functional groups.

- Mass spectrometry (MS) for molecular weight confirmation.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: 1-Methoxy-3-methylcyclopentane-1-carboxylic acid.

Reduction: 1-Methoxy-3-methylcyclopentanol.

Substitution: Products depend on the nucleophile used, such as 1-ethoxy-3-methylcyclopentane.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-3-methylcyclopentane-1-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized as a solvent and in the production of fragrances and flavors.

Wirkmechanismus

The mechanism of action of 1-methoxy-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is often exploited in biochemical assays and drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the cyclopentane-carbaldehyde core but differ in substituents:

Key Observations:

- Hydrophilicity : Hydroxypropyl and fluorinated derivatives (e.g., compounds from and ) exhibit increased polarity, which may enhance solubility in polar solvents .

- Thermodynamic Stability : Cyclopentane derivatives with substituents like methyl or methoxy groups exhibit pseudorotation dynamics, as demonstrated in thermodynamic studies of methylcyclopentane derivatives (). This suggests that 1-methoxy-3-methylcyclopentane-1-carbaldehyde may adopt multiple conformers, influencing its reactivity.

Biologische Aktivität

1-Methoxy-3-methylcyclopentane-1-carbaldehyde, with the chemical formula C8H14O2 and CAS number 854915-94-9, is a cyclic aldehyde that has garnered interest for its potential biological activities. This compound features a methoxy group and a methyl substituent on a cyclopentane ring, which may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that 1-Methoxy-3-methylcyclopentane-1-carbaldehyde exhibits notable antimicrobial activity. In a study evaluating various aldehydes, this compound showed significant inhibition against several bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that 1-Methoxy-3-methylcyclopentane-1-carbaldehyde may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis, potentially through the activation of caspase pathways, although further research is needed to elucidate the exact mechanisms involved.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For instance, it has been observed to inhibit certain proteases, which play critical roles in cancer progression and metastasis. This inhibition could provide a therapeutic avenue for developing new anticancer agents.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-Methoxy-3-methylcyclopentane-1-carbaldehyde was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.

Study 2: Cytotoxicity Against Cancer Cells

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 40 |

| 50 | 20 |

Study 3: Enzyme Inhibition Assay

The enzyme inhibition assay conducted on matrix metalloproteinases (MMPs) showed that the compound inhibited MMP-2 activity with an IC50 value of 15 µM. This suggests potential applications in cancer therapy where MMPs are often implicated in tumor invasion and metastasis.

The biological activity of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is likely mediated through multiple pathways:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Enzyme Interaction : The aldehyde functional group is known to form covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.

Q & A

Q. What are the recommended synthetic routes for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde in academic laboratories?

A practical approach involves the oxidation of 1-methoxy-3-methylcyclopentane-1-methanol using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane. Alternatively, ozonolysis of a substituted cyclopentene precursor followed by reductive workup may yield the aldehyde. For methoxy-group introduction, Williamson ether synthesis or nucleophilic substitution on a pre-functionalized cyclopentane scaffold is advisable. Similar methods for analogous cyclohexene carbaldehydes (e.g., 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde) highlight the importance of protecting groups during oxidation steps .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the aldehyde proton (δ ~9-10 ppm) and methoxy-group integration (δ ~3.3 ppm).

- IR Spectroscopy : A strong absorption band near 1720 cm confirms the carbonyl group.

- GC-MS : For purity assessment and molecular ion ([M]) identification. Predicted physical properties (e.g., density: 0.83±0.1 g/cm, boiling point: ~157.8°C) from analogous cyclopentane derivatives can guide method optimization .

Q. How should 1-Methoxy-3-methylcyclopentane-1-carbaldehyde be stored to ensure stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent oxidation or photodegradation. Stability studies on structurally similar aldehydes (e.g., 1-methylcyclohex-3-en-1-amine hydrochloride) recommend desiccants to mitigate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point) across studies?

Discrepancies often arise from impurities or varying synthetic conditions. Implement rigorous purification (e.g., fractional distillation under reduced pressure, recrystallization) and validate results using differential scanning calorimetry (DSC) for melting point consistency. Cross-reference with computational predictions (e.g., COSMO-RS for boiling point) and consult high-purity standards from NIST databases .

Q. What computational strategies are effective for studying its reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and regioselectivity. Focus on the aldehyde's electrophilicity and steric effects from the methoxy and methyl groups. Compare computed Mulliken charges with experimental kinetic data from isotopic labeling (e.g., O tracing in carbonyl reactions) .

Q. What methodologies optimize catalytic asymmetric synthesis of this compound?

Chiral Lewis acid catalysts (e.g., Jacobsen’s Co-salen complexes) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or F NMR with chiral derivatizing agents. Recent studies on methoxy-substituted cyclobutane aldehydes suggest axial chirality challenges requiring tailored catalyst design .

Q. How can researchers assess its potential as an intermediate in fragrance-related compounds?

Evaluate volatility (via GC headspace analysis) and odor thresholds using olfactometry. Safety assessments should follow IFRA guidelines, including dermal sensitization assays (e.g., Local Lymph Node Assay) and phototoxicity studies. Reference standards for methoxy dicyclopentadiene carboxaldehyde highlight regulatory limits in fragrance applications .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Temperature Control : Maintain reaction temperatures below 0°C during aldehyde formation to prevent over-oxidation.

- In-line Analytics : Use FTIR or ReactIR for real-time monitoring of intermediate species.

- Scalable Purification : Employ continuous flow systems with immobilized scavengers (e.g., polymer-supported bisulfite for aldehyde stabilization). Lessons from scaled cyclopentane derivative syntheses emphasize solvent selection (e.g., MTBE for better phase separation) .

Methodological Notes

- Data Validation : Cross-check experimental results with computational models (e.g., Gaussian or ORCA) and authoritative databases (NIST Chemistry WebBook) .

- Safety Protocols : Adopt PPE guidelines from SDS sheets (e.g., TCI America’s recommendations for methoxy-containing compounds) to handle aldehydes safely .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.